Dcn1-ubc12-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dcn1-ubc12-IN-3 is a small-molecule inhibitor that targets the interaction between defective in cullin neddylation 1 protein (DCN1) and ubiquitin-conjugating enzyme 12 (UBC12). This interaction is crucial for the neddylation pathway, a post-translational modification process that regulates the activity of substrate proteins by attaching the ubiquitin-like protein NEDD8 to them . The inhibition of this interaction has potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dcn1-ubc12-IN-3 involves the design of small molecules that can effectively disrupt the DCN1-UBC12 interaction. The process typically starts with the identification of a lead compound through high-throughput screening of a large chemical library . Once a lead compound is identified, it undergoes several rounds of optimization to improve its binding affinity and selectivity for the DCN1-UBC12 interaction .
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized synthetic routes. This includes the use of automated synthesis platforms and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dcn1-ubc12-IN-3 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary function is to bind to the DCN1 protein and inhibit its interaction with UBC12 .
Common Reagents and Conditions
The synthesis of this compound involves common organic synthesis reagents such as solvents (e.g., dimethyl sulfoxide), catalysts, and protective groups to facilitate the formation of the desired molecular structure .
Major Products Formed
The major product formed from the synthesis of this compound is the inhibitor itself, which is then purified and characterized to ensure its efficacy in disrupting the DCN1-UBC12 interaction .
Wissenschaftliche Forschungsanwendungen
Dcn1-ubc12-IN-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Dcn1-ubc12-IN-3 exerts its effects by binding to the DCN1 protein, thereby preventing its interaction with UBC12. This inhibition disrupts the neddylation process, leading to the accumulation of non-neddylated cullin-RING ligases and the subsequent stabilization of their substrate proteins . The molecular targets involved in this pathway include the DCN1 protein, UBC12, and the cullin-RING ligases .
Vergleich Mit ähnlichen Verbindungen
Dcn1-ubc12-IN-3 is unique in its ability to selectively inhibit the DCN1-UBC12 interaction. Similar compounds include other small-molecule inhibitors targeting different components of the neddylation pathway, such as MLN4924, which inhibits the NEDD8-activating enzyme . this compound offers a more targeted approach by specifically disrupting the interaction between DCN1 and UBC12, potentially reducing off-target effects and increasing therapeutic efficacy .
List of Similar Compounds
- MLN4924
- DI-404
- DI-591
Eigenschaften
Molekularformel |
C30H30N8O3S2 |
---|---|
Molekulargewicht |
614.7 g/mol |
IUPAC-Name |
4-[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanyl-2-(naphthalen-2-ylmethylsulfanyl)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C30H30N8O3S2/c1-37(2)12-13-38-30(34-35-36-38)43-28-23(17-31)26(22-15-24(39-3)27(41-5)25(16-22)40-4)32-29(33-28)42-18-19-10-11-20-8-6-7-9-21(20)14-19/h6-11,14-16H,12-13,18H2,1-5H3 |
InChI-Schlüssel |
NLAXDJPKEZXJJM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C(=NN=N1)SC2=NC(=NC(=C2C#N)C3=CC(=C(C(=C3)OC)OC)OC)SCC4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.